Product packaging for 1H-Indole-2-acetaldehyde(Cat. No.:)

1H-Indole-2-acetaldehyde

Cat. No.: B12819980
M. Wt: 159.18 g/mol
InChI Key: XKHGLWVOOXPLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2-acetaldehyde is a high-purity chemical reagent belonging to the class of organic compounds known as indoles. It serves as a valuable intermediate in organic synthesis and is of significant interest in biochemical research. While its isomer, Indole-3-acetaldehyde, is a recognized endogenous metabolite in organisms from bacteria to humans , research into indoleacetaldehyde compounds often focuses on their role in tryptophan metabolism . These compounds are substrates for various enzymes, including aldehyde dehydrogenases and amine oxidases , making them relevant for studies in enzymatic pathways and metabolic processes. Researchers utilize this compound to explore microbial behavior, as related indole aldehydes have been shown to inhibit biofilm formation in certain bacterial strains such as Escherichia coli O157:H7 . Its applications extend to use as a building block in the synthesis of more complex heterocyclic compounds and alkaloids. Handle with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B12819980 1H-Indole-2-acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(1H-indol-2-yl)acetaldehyde

InChI

InChI=1S/C10H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,6-7,11H,5H2

InChI Key

XKHGLWVOOXPLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC=O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of Indole Acetaldehydes Primarily Indole 3 Acetaldehyde

Tryptophan-Dependent Biosynthesis Pathways

Four major pathways have been postulated for the conversion of tryptophan to IAA in plants: the indole-3-pyruvic acid (IPA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway. nih.gov Three of these pathways converge on indole-3-acetaldehyde as a direct precursor to IAA. nih.gov

The IPA pathway is now considered the main route for auxin biosynthesis in plants. nih.gov This two-step process begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). nih.govpnas.org This initial transamination reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes. pnas.orgnih.gov

In the TAM pathway, tryptophan is first decarboxylated to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.net Following its synthesis, tryptamine undergoes oxidative deamination to yield indole-3-acetaldehyde. This step is mediated by amine oxidases. nih.govhmdb.ca The resulting IAAld is then oxidized to form IAA, a reaction common to several of the pathways. nih.gov

The indole-3-acetamide (IAM) pathway was first identified in plant-pathogenic bacteria, where tryptophan is converted to IAM by the tryptophan-2-monooxygenase (iaaM) enzyme, and IAM is then hydrolyzed to IAA by an IAM hydrolase (iaaH). pnas.org While plants can also convert IAM to IAA using enzymes like AMIDASE 1 (AMI1), the synthesis route of IAM in plants is less direct than in bacteria. pnas.org In Arabidopsis, evidence suggests that IAM can be formed as an intermediate in the metabolism of indole-3-acetaldoxime (IAOx), thereby linking the IAOx and IAM pathways. pnas.org

The indole-3-acetaldoxime (IAOx) pathway is particularly prominent in Brassicaceae, including the model plant Arabidopsis thaliana. nih.gov In this route, tryptophan is converted to IAOx by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3. pnas.org IAOx serves as a critical branch point in metabolism, leading to the synthesis of indole (B1671886) glucosinolates as well as IAA. mdpi.com The conversion of IAOx to IAA is complex and can proceed through several intermediates, including indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (IAM). pnas.org IAN can then be converted to IAA by nitrilase enzymes (NIT). researchgate.net Indole-3-acetaldehyde has also been proposed as a potential intermediate in the metabolism of IAOx to IAA, though the exact enzymatic steps are not fully elucidated. pnas.org

A less characterized route, known as the Tryptophan Side-Chain Oxidase (TSO) pathway, has been identified in some bacteria, such as Pseudomonas. nih.govnih.gov This pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde. nih.govnih.gov In some parasitic plants of the genus Orobanche, a similar direct conversion of L-tryptophan has been observed, leading to indole-3-carboxaldehyde, which is then further metabolized. oup.com The specific enzyme, a tryptophan side-chain oxidase, has been noted in Pseudomonas, but the gene encoding this activity has not been fully described. nih.govnih.gov

Key Enzymes and Their Roles in Indole Acetaldehyde (B116499) Metabolism

The biosynthesis and conversion of indole-3-acetaldehyde are governed by several key enzyme families. These enzymes are critical regulatory points in the auxin production network.

Enzyme FamilyAbbreviationRole in PathwayPathway(s)
Tryptophan Aminotransferase TAA / TARConverts L-tryptophan to indole-3-pyruvic acid (IPyA).IPA Pathway
Indole-3-Pyruvate Decarboxylase IPDCConverts IPyA to indole-3-acetaldehyde (IAAld).IPA Pathway
YUCCA Flavin Monooxygenases YUCCatalyzes the conversion of IPyA to IAA, a rate-limiting step. May also be involved in TAM pathway metabolism.IPA, TAM Pathways
Tryptophan Decarboxylase TDCConverts L-tryptophan to tryptamine.TAM Pathway
Amine Oxidase ---Oxidizes tryptamine to produce indole-3-acetaldehyde (IAAld).TAM Pathway
Cytochrome P450 Monooxygenases CYP79B2 / B3Convert L-tryptophan to indole-3-acetaldoxime (IAOx).IAOx Pathway
Nitrilase NITHydrolyzes indole-3-acetonitrile (IAN) to form IAA.IAOx Pathway
Aldehyde Dehydrogenase / Oxidase ALDH / AAOOxidizes indole-3-acetaldehyde (IAAld) to indole-3-acetic acid (IAA).IPA, TAM, TSO Pathways
Tryptophan Side-Chain Oxidase TSOCatalyzes the direct conversion of L-tryptophan to IAAld.TSO Pathway
Amidase AMI1Hydrolyzes indole-3-acetamide (IAM) to form IAA.IAM Pathway

Tryptophan Aminotransferases (TAA/TAR): These enzymes initiate the predominant IPA pathway by catalyzing the reversible transamination of L-tryptophan to IPyA. nih.gov In Arabidopsis, this family includes TAA1 and several TAA-RELATED (TAR) proteins. nih.gov

Indole-3-Pyruvate Decarboxylase (IPDC): This enzyme acts on the product of the TAA/TAR enzymes, decarboxylating IPyA to form IAAld. nih.gov This step is a key part of the IPA pathway in many bacteria. nih.gov

YUCCA Flavin Monooxygenases (YUC): The YUC family of enzymes is a critical component of auxin biosynthesis, primarily acting downstream of TAA/TAR. nih.gov They catalyze the conversion of IPyA to IAA, a rate-limiting step in the IPA pathway. nih.gov While originally thought to be involved in the TAM pathway, it is now understood that their primary substrate is IPyA. nih.govpnas.org

Tryptophan Decarboxylase (TDC): TDC enzymes catalyze the first step of the TAM pathway, converting tryptophan directly to tryptamine by removing the carboxyl group. researchgate.net

Amine Oxidases: These enzymes act on tryptamine in the TAM pathway, catalyzing an oxidative deamination to produce indole-3-acetaldehyde. nih.govhmdb.ca

Aldehyde Dehydrogenases (ALDH) and Oxidases (AAO): These enzymes are responsible for the final step in several auxin biosynthesis pathways, the oxidation of indole-3-acetaldehyde to the active hormone, indole-3-acetic acid. nih.govwikipedia.org This conversion is a crucial step that effectively removes the reactive aldehyde. nih.gov

Aldehyde Oxidases (AOs) and Aldehyde Dehydrogenases (ALDHs) in Indoleacetic Acid Formation

The final step in many auxin biosynthesis pathways is the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. This conversion is primarily catalyzed by two families of enzymes: aldehyde oxidases (AOs) and aldehyde dehydrogenases (ALDHs). nih.govnih.gov

Aldehyde oxidases are molybdo-iron-flavo enzymes that oxidize various aldehydes to their corresponding carboxylic acids. nih.gov In the context of auxin biosynthesis, AOs utilize indole-3-acetaldehyde as a substrate to produce IAA. nih.govwikipedia.org Studies in various plant species, including Arabidopsis, have identified specific AO isoforms with a high affinity for indole-3-acetaldehyde, suggesting their dedicated role in IAA formation. nih.gov For instance, the Arabidopsis AOα, a homodimer of AAO1, exhibits high efficiency in converting indole-3-acetaldehyde to IAA. nih.gov Similarly, research in maize has substantiated the role of AOs in this critical biosynthetic step. nih.gov

Aldehyde dehydrogenases are a group of housekeeping enzymes that play a significant role in detoxifying reactive aldehydes by converting them into their corresponding carboxylic acids. nih.gov In bacteria and plants, specific ALDHs utilize NAD+ as a cofactor to oxidize indole-3-acetaldehyde to IAA. nih.govplos.org In the plant pathogen Pseudomonas syringae, two ALDH enzymes, AldA and AldB, have been identified to catalyze this reaction, contributing to the bacterium's virulence through auxin production. plos.org Research in barley seedlings has shown that the cell-wall fraction possesses an NAD+-dependent activity that oxidizes indole-3-acetaldehyde to IAA, with a Km value of 5 μM for IAAld. oup.com

Key Enzymes in the Conversion of Indole-3-acetaldehyde to Indole-3-acetic acid
Enzyme FamilySpecific Enzyme ExampleOrganismCofactor/PropertiesReference
Aldehyde Oxidases (AOs)AOα (AAO1 homodimer)Arabidopsis thalianaMolybdo-iron-flavo enzyme nih.gov
Aldehyde Dehydrogenases (ALDHs)AldA, AldBPseudomonas syringaeNAD+ dependent plos.org
Aldehyde Dehydrogenase ActivityCell-wall bound enzymeHordeum vulgare (Barley)NAD+ dependent, Km = 5 μM oup.com

Pyruvate Decarboxylases (PDCs) in Indole-3-pyruvic Acid Conversion

The indole-3-pyruvic acid (IPA) pathway is a major route for IAA biosynthesis in both plants and microorganisms. nih.govnih.gov A key step in this pathway is the decarboxylation of indole-3-pyruvic acid to form indole-3-acetaldehyde. This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC), a thiamine (B1217682) pyrophosphate-dependent enzyme. proteopedia.orgebi.ac.uk

IPDC has been identified and characterized in various plant-associated bacteria, such as Enterobacter cloacae, Azospirillum brasilense, and Erwinia herbicola. ebi.ac.uknih.gov In these organisms, the ipdC gene encodes the IPDC enzyme, and its expression is often induced by the presence of tryptophan in the environment, such as in the plant rhizosphere. nih.gov The conversion of IPA to indole-3-acetaldehyde is a critical control point in this pathway, directly supplying the substrate for the final oxidation step to IAA. nih.govfrontiersin.org In the fungus Neurospora crassa, deletion of the gene encoding IPDC leads to an accumulation of indole-3-lactic acid (a derivative of IPA), confirming the enzyme's role in converting IPA to indole-3-acetaldehyde. nih.gov

Monoamine Oxidases in Tryptamine Conversion

The tryptamine (TAM) pathway represents another significant route for IAA biosynthesis. nih.govoup.com In this pathway, tryptophan is first decarboxylated to tryptamine. Subsequently, tryptamine is converted to indole-3-acetaldehyde through the action of amine oxidases, including monoamine oxidases (MAOs). nih.govwikipedia.org

This enzymatic step involves the oxidative deamination of tryptamine. oup.com Studies have shown that plant amine oxidases can catalyze the oxidation of tryptamine to indole-3-acetaldehyde. scispace.com In mammals, tryptamine is metabolized by MAO-A to form indole-3-acetaldehyde. nih.gov While the primary focus of MAO research has been in animals, the presence and activity of amine oxidases in plants and microorganisms suggest a conserved mechanism for this conversion in the TAM pathway of auxin biosynthesis. nih.govnih.gov

Key Tryptophan-Dependent IAA Biosynthesis Pathways Involving Indole-3-acetaldehyde
PathwayKey Intermediate Preceding IAAldKey Enzyme for IAAld FormationFinal StepReference
Indole-3-pyruvic acid (IPA) PathwayIndole-3-pyruvic acidIndole-3-pyruvate decarboxylase (IPDC)IAAld → IAA (catalyzed by AOs/ALDHs) nih.govpnas.org
Tryptamine (TAM) PathwayTryptamineAmine oxidase / Monoamine oxidase (MAO)IAAld → IAA (catalyzed by AOs/ALDHs) nih.govoup.com

Investigations into Tryptophan-Independent Pathways

While tryptophan-dependent pathways are well-established, evidence has accumulated over several decades for the existence of tryptophan-independent pathways for IAA biosynthesis in plants and other organisms. pnas.orgnih.gov These pathways are thought to synthesize IAA from precursors in the tryptophan biosynthesis pathway, such as indole or indole-3-glycerol phosphate (B84403), thereby bypassing tryptophan itself. mdpi.comnih.gov

The existence of these pathways was first suggested by studies on tryptophan auxotrophic mutants of maize and Arabidopsis, which were found to accumulate higher-than-normal levels of IAA. nih.gov Isotopic labeling experiments have provided further support. For instance, in trp2 mutants of Arabidopsis, higher enrichment of ¹⁵N was observed in IAA than in tryptophan when grown on ¹⁵N-anthranilate (a precursor to indole). nih.gov

Recent research has identified a cytosolic indole synthase (INS) in Arabidopsis that may initiate the tryptophan-independent pathway by producing indole from indole-3-glycerol phosphate in the cytosol. pnas.orgresearchgate.net This free indole could then serve as a precursor for IAA synthesis through a series of steps that are still being elucidated but are presumed to converge at some point with the tryptophan-dependent pathways, potentially involving an intermediate like indole-3-acetaldehyde. nih.gov The fungus Cyanodermella asteris has also been shown to synthesize IAA via a tryptophan-independent pathway, particularly when its tryptophan-dependent synthesis is inhibited. mdpi.com

Despite these advances, the complete molecular components and the precise sequence of enzymatic reactions in the tryptophan-independent pathway remain largely a mystery. pnas.orgnih.gov

Chemical Reactivity and Mechanistic Studies of Indole Aldehydes

Oxidation Reactions Leading to Carboxylic Acids

The aldehyde functional group in 1H-Indole-2-acetaldehyde is susceptible to oxidation, readily converting to a carboxylic acid, namely 1H-Indole-2-acetic acid. This transformation can be achieved using a variety of oxidizing agents commonly employed in organic synthesis.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in sulfuric acid (Jones oxidation), are effective for this conversion. The reaction with potassium permanganate is typically conducted under acidic or basic conditions. Under acidic conditions, the permanganate ion (MnO₄⁻) is reduced to Mn²⁺, while under neutral or basic conditions, it forms manganese dioxide (MnO₂).

Milder oxidizing agents can also be employed. Tollens' reagent, an alkaline solution of ammoniacal silver nitrate (B79036) ([Ag(NH₃)₂]⁺), selectively oxidizes aldehydes. A positive test is indicated by the formation of a silver mirror on the reaction vessel. Similarly, Fehling's solution and Benedict's solution, both containing complexed copper(II) ions, oxidize aldehydes to carboxylates, resulting in the formation of a red precipitate of copper(I) oxide.

The general mechanism for these oxidations involves the initial formation of a hydrate (B1144303) at the aldehyde carbon, which is then attacked by the oxidizing agent. For chromium-based oxidants, a chromate (B82759) ester intermediate is formed, which then eliminates to give the carboxylic acid.

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Acidic or Basic1H-Indole-2-acetic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone1H-Indole-2-acetic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)Alkaline1H-Indole-2-acetate
Fehling's/Benedict's Solution (Cu²⁺ complex)Alkaline, Heat1H-Indole-2-acetate

Condensation Reactions and Formation of Schiff Bases

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ajchem-b.com This reaction is typically catalyzed by either an acid or a base.

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This initial addition forms an unstable carbinolamine intermediate. The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the Schiff base. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

These Schiff bases are important intermediates in various synthetic transformations and are also studied for their potential biological activities. The formation of the imine introduces a new functional group that can participate in further reactions.

Reactant (Primary Amine)Product (Schiff Base)
AnilineN-(2-(1H-indol-2-yl)ethylidene)aniline
MethylamineN-(2-(1H-indol-2-yl)ethylidene)methanamine
Ethanolamine2-((2-(1H-indol-2-yl)ethylidene)amino)ethanol

Electrophilic Substitution Reactivity of the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophilic substitution. The preferred site of attack is the C-3 position due to the ability to form a more stable cationic intermediate that does not disrupt the aromaticity of the benzene (B151609) ring. However, in this compound, the C-2 position is already substituted. The acetaldehyde (B116499) group is generally considered to be an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack, particularly at the C-3 position. Therefore, electrophilic substitution will likely be directed to the benzene portion of the indole ring, typically at the C-5 or C-6 positions.

Common electrophilic substitution reactions include:

Nitration: Nitration of the indole ring requires mild conditions to avoid polymerization. Reagents like benzoyl nitrate or ethyl nitrate are often used. With the deactivating effect of the 2-acetaldehyde group, nitration is expected to occur on the benzene ring.

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole nucleus. Again, substitution is anticipated on the benzene ring.

Friedel-Crafts Acylation: This reaction can be performed using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. The electron-withdrawing nature of the substituent at C-2 makes this reaction more challenging compared to unsubstituted indole.

Reductive Transformations of the Aldehyde Group

The aldehyde group of this compound can be reduced to a primary alcohol, 2-(1H-indol-2-yl)ethanol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is often the reagent of choice. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also effectively reduce the aldehyde, but it is less chemoselective.

Another important reductive transformation is reductive amination . This one-pot reaction converts the aldehyde into an amine. wikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.org The process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively. The intermediate imine is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde significantly. masterorganicchemistry.com

ReactionReagent(s)Product
Reduction to AlcoholNaBH₄ or LiAlH₄2-(1H-indol-2-yl)ethanol
Reductive AminationR-NH₂ and NaBH₃CNN-alkyl-2-(1H-indol-2-yl)ethanamine

Ring-Closing and Cyclization Reactions (e.g., β-carboline synthesis)

This compound can serve as a key precursor in the synthesis of fused heterocyclic systems, most notably β-carbolines. The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton. wikipedia.orgrsc.orgnrochemistry.comnih.govechemcom.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgrsc.org

In the context of this compound, it would act as the aldehyde component. For example, its reaction with tryptamine (B22526) (which is 2-(1H-indol-3-yl)ethanamine) would lead to the formation of a complex β-carboline derivative. The reaction proceeds through the formation of a Schiff base, which then undergoes cyclization onto the electron-rich indole ring of the tryptamine moiety.

These β-carboline structures are of significant interest as they form the core of many biologically active alkaloids. mdpi.comljmu.ac.uk The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of substituted β-carbolines by varying the aldehyde and amine starting materials. mdpi.com

Proposed Reaction Mechanisms

The reactivity of this compound is governed by several fundamental reaction mechanisms:

Mannich-type additions: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.org In the context of indoles, the indole itself can act as the nucleophile (at C-3) in a Mannich-type reaction with an aldehyde and a secondary amine. libretexts.orguobaghdad.edu.iqresearchgate.net This leads to the formation of a gramine-type derivative. While this compound contains both an indole nucleus and an aldehyde, its direct participation in a classical intramolecular Mannich reaction is complex. However, it can participate in intermolecular Mannich-type reactions.

Aldol reactions: The aldehyde functionality of this compound can participate in Aldol additions and condensations. wikipedia.orgwikipedia.org In the presence of a base, the α-proton of the acetaldehyde moiety can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde (self-condensation) or a different aldehyde or ketone (crossed-Aldol condensation). The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. wikipedia.org

Cross-coupling reactions: The indole nucleus can participate in various transition-metal-catalyzed cross-coupling reactions. While the aldehyde group itself is not directly involved in these C-C or C-N bond-forming reactions, the indole ring can be functionalized through reactions like Suzuki, Heck, or Sonogashira couplings if a suitable leaving group (e.g., a halogen) is present on the ring. mdpi.com More recent developments in C-H activation and cross-dehydrogenative coupling (CDC) reactions allow for the direct coupling of C-H bonds of the indole with other C-H or X-H bonds, offering a more atom-economical approach to functionalization. researchgate.netnih.govacs.org

Biological Roles and Mechanistic Investigations of Indole Aldehyde Derivatives

Role in Plant Biology (Focus on Indole-3-acetaldehyde as an Auxin Precursor)

Indole-3-acetaldehyde (IAAld) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. oup.com As a direct precursor to IAA, IAAld holds a significant position in the regulation of plant growth and development.

The primary route for auxin biosynthesis in plants is the tryptophan (Trp)-dependent pathway, which encompasses several sub-pathways. oup.combohrium.com Multiple pathways converge on the formation of indole-3-acetaldehyde as a key intermediate before its final conversion to IAA. nih.gov

The main pathways leading to the synthesis of indole-3-acetaldehyde include:

The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for auxin biosynthesis in plants. nih.govoup.com In this pathway, tryptophan is first converted to indole-3-pyruvic acid (IPyA). nih.gov Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde. nih.govoup.com

The Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is decarboxylated to form tryptamine. mdpi.com Tryptamine is then converted to indole-3-acetaldehyde by the action of an amine oxidase. mdpi.comoup.com

The Indole-3-acetaldoxime (IAOx) Pathway: In some plants, such as Arabidopsis, tryptophan is converted to indole-3-acetaldoxime. pnas.org While the exact subsequent steps are still being elucidated, it is proposed that IAOx can be converted to indole-3-acetaldehyde. pnas.org

Once synthesized, indole-3-acetaldehyde is oxidized to indole-3-acetic acid (IAA). ontosight.ai This final step is catalyzed by aldehyde oxidases. bohrium.comontosight.ai The regulation of these biosynthetic pathways and the activity of the involved enzymes are crucial for maintaining appropriate auxin levels, which are essential for various aspects of plant life. ontosight.ai In vitro experiments have also shown that indole-3-acetaldehyde can be generated non-enzymatically through the illumination of a mixture of tryptophan and flavin. tandfonline.com

As the immediate precursor to IAA, indole-3-acetaldehyde is integral to the regulatory functions of auxin in plant growth and development. Auxin, primarily in the form of IAA, orchestrates a wide array of physiological processes. nih.govoup.com These include:

Cell Elongation and Division: IAA is fundamental for cell growth, promoting both the enlargement and division of cells, which are the basic processes of plant development. nih.govontosight.ai

Apical Dominance: The suppression of lateral bud growth by the terminal bud is a classic example of auxin-mediated regulation.

Tropisms: Auxin is responsible for directional growth responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).

Organogenesis: The formation of organs like roots, flowers, and fruits is heavily influenced by auxin gradients.

Senescence and Abscission: The aging of plant parts and the shedding of leaves and fruits are also under the control of auxin. oup.com

The precise control of IAA levels, and therefore the availability of its precursor indole-3-acetaldehyde, is critical for the proper execution of these developmental programs. oup.com

Indole-3-acetaldehyde and its derivative, IAA, are not only crucial for plant physiology but also play a significant role in the interactions between plants and microorganisms. oup.com Many plant-associated bacteria, including both pathogenic and beneficial species, can synthesize IAA. oup.comnih.gov

In pathogenic interactions, bacteria can produce IAA to manipulate the host's hormonal balance, thereby promoting infection and disease development. nih.gov For example, the plant pathogen Pseudomonas syringae synthesizes IAA from indole-3-acetaldehyde via an indole-3-acetaldehyde dehydrogenase. nih.govnih.gov This pathogen-derived auxin can suppress the plant's salicylic (B10762653) acid-mediated defense responses, making the plant more susceptible to disease. nih.govnih.gov

Conversely, in symbiotic or beneficial interactions, IAA produced by plant growth-promoting rhizobacteria (PGPR) can stimulate plant growth, for instance, by promoting root development. nih.gov The bacterial synthesis of IAA often utilizes similar pathways as in plants, with indole-3-acetaldehyde being a common intermediate. researchgate.net

The role of auxin, and by extension its precursor indole-3-acetaldehyde, in plant stress responses is complex. Plant hormones are key mediators in the adaptive processes to various environmental challenges. oup.com There is a recognized trade-off between growth and stress response, which is partly coordinated by hormones like auxin and abscisic acid (ABA). oup.com

While auxin is primarily known as a growth-promoting hormone, its homeostasis is crucial for plants to mount an appropriate response to abiotic stresses such as drought and high salinity. oup.comnih.gov For instance, under certain stress conditions, the expression of genes involved in auxin biosynthesis can be altered. oup.com Melatonin (B1676174), another important molecule in plant stress tolerance, has been shown to interact with IAA signaling pathways to synergistically regulate plant growth and stress resistance. nih.gov At low concentrations, melatonin can promote IAA biosynthesis. nih.gov

Role in Microbial Systems

Indole-3-acetaldehyde is a significant metabolite in various microbial systems, primarily arising from the catabolism of the essential amino acid tryptophan. tandfonline.comnih.gov Its production and subsequent conversion contribute to a diverse array of microbial metabolites.

In the gut microbiota, approximately 5% of dietary tryptophan is metabolized by microorganisms, leading to the production of various indole (B1671886) derivatives. bevital.no The metabolism of tryptophan by gut microbes can follow several pathways, with indole-3-acetaldehyde being a key intermediate in some of them. tandfonline.comfrontiersin.org

One major pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by aromatic amino acid aminotransferases. tandfonline.com IPyA can then be metabolized further. Some bacteria can convert IPyA to indole-3-acetaldehyde, which is then a precursor for other indole compounds. tandfonline.comnih.gov

From indole-3-acetaldehyde, a variety of metabolites can be generated, contributing to the chemical diversity within the microbial environment. tandfonline.com These include:

Indole-3-acetic acid (IAA): The oxidation of indole-3-acetaldehyde to IAA is a common step, catalyzed by aldehyde dehydrogenases. nih.govmdpi.com

Indole-3-aldehyde (IAld): Further metabolism of IAA can lead to the formation of indole-3-aldehyde. tandfonline.com

Tryptophol (Indole-3-ethanol): In some bacteria, indole-3-acetaldehyde can be reduced to tryptophol. oup.com

The diversity of these indole metabolites is a result of the different enzymatic capabilities of various bacterial species. tandfonline.com These microbial tryptophan catabolites, including indole-3-acetaldehyde, can have significant biological effects on the host. nih.gov For example, many of these indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), an important modulator of the host's immune response. nih.govbevital.no

Data Tables

Table 1: Key Pathways in Indole-3-acetaldehyde Synthesis

Pathway Name Starting Molecule Key Intermediate(s) Final Product of Pathway Step
Indole-3-Pyruvic Acid (IPA) Pathway Tryptophan Indole-3-pyruvic acid Indole-3-acetaldehyde
Tryptamine (TAM) Pathway Tryptophan Tryptamine Indole-3-acetaldehyde

Table 2: Microbial Metabolites Derived from Indole-3-acetaldehyde

Precursor Molecule Resulting Metabolite General Function/Significance
Indole-3-acetaldehyde Indole-3-acetic acid (IAA) Plant hormone, microbial signaling molecule
Indole-3-acetaldehyde Indole-3-aldehyde (IAld) Microbial metabolite, AhR ligand

Intercellular Signaling and Communication within Microbial Communities

Indole and its derivatives, including indole aldehydes, are crucial signaling molecules in microbial communities, facilitating both intra- and interspecies communication. These molecules are not merely metabolic byproducts but act as environmental cues that trigger specific physiological responses in bacteria. While research often focuses on indole itself, the principles of its signaling activity provide a framework for understanding the roles of its aldehyde derivatives.

Bacteria utilize these signaling molecules to coordinate behaviors in a population-density-dependent manner, a process known as quorum sensing (QS). Indole signaling can influence a wide range of bacterial processes, including biofilm formation, antibiotic resistance, virulence, and spore formation. mdpi.comelsevierpure.com For instance, indole signaling has been shown to decrease virulence factors in pathogenic E. coli, such as motility and biofilm formation. nih.gov

The spent medium of certain bacteria, such as Rhodococcus sp. BFI 332, which produces indole-3-acetaldehyde, has been found to inhibit biofilm formation in pathogenic bacteria like Escherichia coli O157:H7, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov This suggests that indole aldehydes can act as cross-species signaling molecules, influencing the behavior of other bacteria in the vicinity. Global transcriptome analyses have revealed that indole-3-acetaldehyde can repress genes responsible for curli production, a component of the biofilm matrix in E. coli O157:H7. nih.gov

The ability of indole derivatives to modulate QS pathways makes them a target for quorum quenching (QQ), a strategy aimed at disrupting bacterial communication to control infections. researchgate.net By interfering with these signaling networks, indole aldehydes can alter the collective behavior of microbial communities, which has significant implications for microbial ecology and host-pathogen interactions.

Influence on Microbial Virulence and Pathogenesis (e.g., Pseudomonas syringae)

The influence of indole aldehydes on microbial virulence is particularly well-documented in the context of the plant pathogen Pseudomonas syringae. This bacterium utilizes indole-3-acetaldehyde as a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). mdpi.comelsevierpure.comoup.com Pathogen-derived IAA is considered a virulence factor that promotes the development of disease in host plants. mdpi.com

P. syringae strain DC3000 synthesizes IAA from tryptophan via an indole-3-acetaldehyde intermediate. mdpi.com This pathway is catalyzed by a novel indole-3-acetaldehyde dehydrogenase named AldA. nih.govoup.com The production of IAA by the pathogen is crucial for its ability to infect the host plant, Arabidopsis thaliana. mdpi.comoup.com

Mechanistically, the IAA produced from indole-3-acetaldehyde by P. syringae contributes to virulence by suppressing the host's defense responses. elsevierpure.comoup.com Specifically, it has been shown to inhibit salicylic acid-mediated defenses, which are a key component of the plant immune system. elsevierpure.comoup.com Mutants of P. syringae that are unable to produce indole-3-acetaldehyde dehydrogenase, and therefore cannot synthesize IAA, exhibit reduced virulence on their host plants. mdpi.comoup.com This demonstrates a direct link between the metabolism of indole-3-acetaldehyde and the pathogenic capabilities of P. syringae.

The role of indole-3-acetaldehyde in the virulence of P. syringae highlights a sophisticated strategy employed by pathogens to manipulate host physiology for their own benefit. By hijacking plant hormone signaling pathways, the bacterium can create a more favorable environment for infection and proliferation.

Role in Mammalian Systems (as Microbial Metabolites)

In mammals, indole aldehydes are primarily encountered as metabolites produced by the gut microbiota from dietary tryptophan. These microbial products can have significant effects on host physiology, particularly in the context of the gastrointestinal tract and the immune system.

The gut microbiota plays a crucial role in the metabolism of tryptophan, an essential amino acid. nih.govnih.gov While the host can metabolize tryptophan through the kynurenine (B1673888) and serotonin (B10506) pathways, the gut microbiome possesses unique enzymatic machinery to convert tryptophan into a variety of indole derivatives. nih.govnih.gov Approximately 5% of dietary tryptophan is catabolized by gut microbes into compounds such as indole, tryptamine, and various indole aldehydes. nih.govbevital.no

The production of indole-3-acetaldehyde from tryptophan is a key step in the microbial indole pathway. nih.govnih.gov Tryptophan is first converted to indole-3-pyruvic acid by tryptophan aminotransferase. nih.gov Indole-3-pyruvic acid can then be decarboxylated to form indole-3-acetaldehyde. nih.gov This metabolite can be further converted to other indole derivatives like indole-3-acetic acid (IAA) and indole-3-ethanol. nih.gov The presence and activity of specific bacterial species, such as those from the genera Lactobacillus, Clostridium, and Bacteroides, determine the profile of indole metabolites produced in the gut. nih.gov

These microbial metabolites are not confined to the gut; they can be absorbed into the systemic circulation and influence the physiology of distant organs, highlighting the importance of the gut-brain and gut-liver axes. researchgate.netnih.gov

A primary mechanism through which indole aldehydes exert their effects on the host is by interacting with the Aryl Hydrocarbon Receptor (AhR). mdpi.comoup.com The AhR is a ligand-activated transcription factor that is highly expressed at barrier sites like the skin and the gut and plays a critical role in sensing environmental stimuli and regulating immune responses. elsevierpure.comoup.com

Several microbial tryptophan metabolites, including indole-3-acetaldehyde, have been identified as potent ligands and agonists of the AhR. mdpi.comoup.com Upon binding to indole-3-acetaldehyde, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate the expression of target genes. mdpi.com

The activation of AhR by indole-3-acetaldehyde has been demonstrated in various cell types, including skin cells and intestinal epithelial cells. elsevierpure.comoup.com This interaction is a key component of the host-microbiota communication system, allowing the host to sense the metabolic state of the gut microbiome and respond accordingly to maintain homeostasis. nih.gov The ability of indole-3-acetaldehyde to activate AhR is considered a common feature among bacteria that metabolize tryptophan. oup.com

The activation of the AhR by microbial metabolites like indole-3-aldehyde has profound effects on the integrity of the intestinal barrier and the regulation of mucosal immune responses. nih.govresearchgate.net A healthy intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. nih.govpnas.org

Indole-3-aldehyde has been shown to enhance intestinal barrier function. nih.govnih.gov It can increase the expression of tight junction proteins, which are essential for maintaining the physical barrier between intestinal epithelial cells. nih.gov In models of colitis, treatment with indole-3-aldehyde improved gut permeability. nih.govnih.gov

In addition to its effects on the physical barrier, indole-3-aldehyde also modulates immune responses in the gut. nih.govresearchgate.net Activation of the AhR by indole-3-aldehyde can lead to the production of the cytokine interleukin-22 (IL-22), which plays a protective role in the intestine by promoting epithelial cell regeneration and the production of antimicrobial peptides. nih.gov Furthermore, indole-3-aldehyde can reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the context of intestinal inflammation. nih.govnih.gov This anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway. nih.gov

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in a vast number of natural products and clinically approved drugs with a wide range of biological activities. nih.govopenmedicinalchemistryjournal.comresearchgate.net Indole derivatives have been developed as antimicrobial, anti-inflammatory, and anticancer agents. openmedicinalchemistryjournal.comunife.it The aldehyde functionality, as seen in indole aldehydes, provides a reactive handle for chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery.

While specific applications of 1H-indole-2-acetaldehyde in drug discovery are not extensively documented, the related compound 1H-indole-2-carbaldehyde is recognized as a versatile building block in organic synthesis. chemimpex.com It serves as a precursor for the synthesis of various biologically active molecules, including those with potential therapeutic applications. chemimpex.com

Recent research has explored the potential of indole aldehyde derivatives in various therapeutic areas. For instance, some indole aldehyde derivatives have been investigated for their ability to protect the intestinal barrier during infections. nih.gov In the context of cancer, indole-3-acetaldehyde has been shown to have bidirectional effects on colorectal cancer cells, inducing apoptosis at low concentrations while potentially promoting invasion at higher concentrations. wjgnet.comnih.govresearchgate.net This highlights the complexity of indole signaling and the need for careful dose-response studies in the development of indole-based therapeutics.

The ability of indole aldehydes to modulate key biological targets such as the AhR and QS pathways makes them and their derivatives attractive starting points for the design of novel drugs targeting inflammatory diseases, infectious diseases, and cancer. researchgate.netacs.org

Development of Novel Indole Derivatives with Bioactivity

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast number of natural products and synthetic drugs. Among indole-based compounds, those derived from indole aldehydes serve as crucial intermediates for the synthesis of biologically active molecules. The aldehyde functional group, particularly at the C-2 position of the indole ring, is highly reactive and allows for a multitude of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions. This reactivity makes 1H-indole-2-carbaldehyde a versatile building block for introducing diverse pharmacophores and constructing complex molecular architectures with a wide range of therapeutic applications.

Research has focused on leveraging 1H-indole-2-carbaldehyde as a precursor for derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, it is a key starting material for synthesizing quinazolinone derivatives and other heterocyclic systems that exhibit significant biological activities. The oxidation of the aldehyde group to a carboxylic acid yields 1H-indole-2-carboxylic acid, a compound whose derivatives have been investigated for their potent inhibitory effects on HIV-1 integrase. nih.gov This highlights the strategic importance of the indole-2-aldehyde scaffold in developing new therapeutic agents. nih.gov

Further synthetic explorations have led to the creation of indole-2-carboxylic acid benzylidene-hydrazides, which have been identified as a novel class of potent apoptosis inducers. nih.gov These compounds demonstrate the potential of modifying the indole-2-aldehyde framework to target specific cellular pathways involved in diseases like cancer. nih.gov The development of such derivatives often involves multi-step synthetic routes, beginning with the modification of the aldehyde group, followed by substitutions on the indole ring to optimize biological efficacy. nih.govnih.gov

The following table summarizes various bioactive derivatives developed from indole aldehyde precursors and their observed biological activities.

Derivative ClassPrecursorBioactivityResearch Focus
Quinazolinone Derivatives1H-Indole-2-carbaldehydeAntimicrobial, Anti-inflammatory, AnticancerSynthesis of novel heterocyclic systems with therapeutic potential.
Indole-2-carboxylic Acid Derivatives1H-Indole-2-carbaldehydeHIV-1 Integrase InhibitionDevelopment of new antiretroviral agents. nih.gov
Indole-2-carboxylic Acid Benzylidene-hydrazides1H-Indole-2-carboxylic acidApoptosis Induction, AnticancerIdentification of compounds that trigger programmed cell death in cancer cells. nih.gov
Fused Pyrrole (B145914) DerivativesN/AAnti-inflammatorySynthesis of compounds with cyclooxygenase (COX) inhibitory activity. researchgate.net
N-Aryl Indole DerivativesN/AAntiviral (SARS-CoV-2)Inhibition of viral replication by targeting nonstructural proteins like nsp13. scienceopen.com

Structure-Activity Relationship (SAR) Investigations of Indole Aldehyde Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indole aldehyde scaffolds, SAR investigations systematically explore how modifications at various positions on the indole ring and transformations of the aldehyde group impact therapeutic efficacy. nih.gov

In the development of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, SAR studies revealed that substitution at the 3-position of the indole ring is crucial for activity. nih.gov For example, introducing a phenyl group at the C-3 position led to a significant, 20-fold increase in apoptotic activity in T47D breast cancer cells compared to the initial screening hit which had a methyl group at the same position. nih.gov Modifications on the benzene (B151609) ring of the benzylidene-hydrazide moiety also played a role, though the indole C-3 substitution was found to be more impactful. nih.gov The primary mechanism of action for these compounds was identified as the inhibition of tubulin polymerization. nih.gov

Similarly, SAR studies on indole derivatives designed as HIV-1 fusion inhibitors targeting the gp41 glycoprotein (B1211001) have defined the necessary shape, charge, and hydrophobic surface needed to fit into the target's binding pocket. nih.gov While these specific derivatives were not directly from an aldehyde, the principles of modifying the indole core are broadly applicable. For instance, the linkage points between indole units (e.g., 5-5', 5-6', 6-5' vs. 6-6') were found to significantly alter activity, indicating a defined spatial arrangement is required for optimal binding and inhibition. nih.gov

Investigations into substituted indole-2,3-diones as inhibitors for aldehyde dehydrogenases (ALDH) also provide relevant SAR insights. acs.org Although these are diones rather than aldehydes, the study highlights how substitutions on the indole ring affect selectivity for different ALDH isoenzymes. For example, the size of halogen substituents at the 5-position had different effects on the inhibitory potency against ALDH2 versus ALDH3A1, underscoring the unique topographies of the enzyme active sites. acs.org

The table below details key SAR findings for derivatives based on the indole aldehyde scaffold.

Compound SeriesModification SiteStructural ChangeImpact on BioactivityTarget/Assay
Indole-2-carboxylic acid benzylidene-hydrazidesIndole C-3 PositionMethyl to Phenyl group20-fold increase in activity nih.govApoptosis induction in T47D cells nih.gov
Indole-2-carboxylic acid benzylidene-hydrazidesIndole C-5 PositionChloro vs. Methyl groupVaried, less impactful than C-3 substitution nih.govApoptosis induction in T47D cells nih.gov
Indole-2-carboxylic acid benzylidene-hydrazidesBenzylidene Ring4-Nitro vs. 4-Methyl groupMinor influence on activity nih.govApoptosis induction in T47D cells nih.gov
Bisindole DerivativesLinkage between Indole Rings6-6' vs. 5-6', 6-5', 5-5'6-6' linkage showed superior activity nih.govHIV-1 gp41 binding affinity nih.gov

Analytical Methodologies for Indole Acetaldehyde Research

Chromatography-Mass Spectrometry Techniques (LC-MS, GC-MS) for Identification and Quantification

Chromatography coupled with mass spectrometry stands as a cornerstone for the sensitive and selective analysis of indole (B1671886) metabolites. These hyphenated techniques are essential for separating complex biological mixtures and providing definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used method for the analysis of indole compounds. mdpi.com LC-MS/MS methods are developed for the quantitation of indole concentrations in various biological matrices. nih.gov For instance, a method for quantifying indole in mouse serum and tissues involved protein precipitation followed by injection into the LC-MS/MS system. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of aqueous formic acid and an organic solvent like methanol or acetonitrile in a gradient flow. nih.govmdpi.com Detection is often performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govmdpi.com In MRM, specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard, ensuring accurate quantification. nih.gov For indole-3-acetic acid, a related compound, the protonated molecule ([M+H]⁺) at m/z 176.1 is often selected as the precursor ion, which fragments to produce a quinolinium ion at m/z 130.0. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing volatile or semi-volatile indole derivatives. Prior to analysis, non-volatile compounds like indole acetaldehyde (B116499) often require derivatization, such as trimethylsilylation (TMS), to increase their volatility and thermal stability. hmdb.canih.gov The Human Metabolome Database contains GC-MS spectral data for TMS-derivatized indoleacetaldehyde. hmdb.cahmdb.ca The separation occurs on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The mass spectrometer then detects the fragmented ions, providing a unique mass spectrum that serves as a chemical fingerprint for identification. This technique has been successfully used to detect various indole metabolites, including indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde, in bacterial biotransformation studies. researchgate.net

TechniqueColumn TypeMobile Phase / Carrier GasIonization SourceDetection ModeApplication
LC-MS/MSSynergi Fusion C18 nih.govGradient of 0.1% aqueous formic acid and methanol nih.govAPCI nih.gov or ESI mdpi.comMultiple Reaction Monitoring (MRM) nih.govQuantification in biological tissues nih.gov
GC-MS5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.caHeliumElectron Ionization (EI)Scan / Selected Ion Monitoring (SIM)Identification of derivatized metabolites hmdb.ca

Spectroscopic Techniques (NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic methods are indispensable for the de novo structural elucidation of molecules like 1H-Indole-2-acetaldehyde, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including ¹H-NMR and ¹³C-NMR, is a primary tool for determining the precise molecular structure. ¹H-NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For indole derivatives, characteristic signals include those from the aldehydic proton and aromatic protons on the indole ring. syncsci.com Two-dimensional NMR techniques, such as dqfCOSY, can be used to identify specific indole derivatives in complex mixtures by highlighting cross-peaks between coupled protons. researchgate.net ¹³C-NMR spectra reveal the carbon framework of the molecule. nih.govajchem-b.com

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For an indole derivative like this compound, the IR spectrum would be expected to show a distinct stretching vibration band for the N-H group (around 3406 cm⁻¹ for indole), C-H stretching from the aromatic ring, and a strong absorption from the C=O group of the aldehyde. researchgate.net Aromatic C=C stretching and C-C in-ring stretching also produce characteristic peaks. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The indole ring is a strong chromophore. The UV-Vis absorption spectrum of the related compound indole-3-acetaldehyde shows distinct local maxima at 244, 260, and 300 nm. researchgate.net Such spectra can be used to monitor enzymatic reactions involving indole acetaldehyde and distinguish it from its oxidation products like indole-3-carboxylic acid, which has a different absorption profile. researchgate.net The absorption spectrum of indole itself is known to be sensitive to the solvent environment. nih.gov

TechniqueInformation ProvidedCharacteristic Features for Indole Acetaldehyde Structure
NMR SpectroscopyDetailed carbon-hydrogen framework and connectivitySignals for aldehydic proton (~9.9 ppm in related compounds), aromatic protons, and indole N-H proton syncsci.comresearchgate.net
IR SpectroscopyIdentification of functional groupsN-H stretch (~3400 cm⁻¹), C=O stretch (aldehyde), aromatic C=C and C-H stretches researchgate.net
UV-Vis SpectroscopyElectronic transitions, conjugated systemsAbsorption maxima characteristic of the indole chromophore (~240-300 nm) researchgate.net

Biosensor Development for Specific Indole Metabolite Detection

In recent years, the development of cell-based biosensors has emerged as a promising alternative to traditional analytical methods for the detection of specific metabolites. biorxiv.org These biosensors offer the potential for real-time, longitudinal measurements and noninvasive applications. biorxiv.orgacs.org Research has led to the creation of biosensors for indole metabolites like indole-3-aldehyde (I3A), an isomer of this compound. nih.gov

One approach involves engineering E. coli with a single plasmid that carries a chimeric two-component system designed to detect the target molecule. acs.org By mining protein databases for natural sensors of indole metabolites, researchers can identify and repurpose protein domains to create novel biosensors. nih.gov For example, a biosensor for I3A was developed with a detection range of 0.1–10 μM. biorxiv.org This technology leverages the natural ability of cells to sense and respond to their environment, providing a highly specific detection mechanism. biorxiv.org Graphene-based field-effect transistors (G-FETs) have also been employed to create biosensors for detecting volatile indole, which works based on the π-π stacking interaction between indole and graphene. mdpi.com

Crystallographic Analysis (e.g., X-ray Diffraction) for Structural Characterization

The process involves growing single crystals of the compound, which are then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to determine the crystal system, space group, and the exact coordinates of each atom in the unit cell. mdpi.commdpi.com This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles. nih.govnih.gov Furthermore, crystallographic studies reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds, C—H⋯π, and π–π stacking interactions that stabilize the crystal packing. nih.govacs.org For example, studies on various indole analogues have characterized N–H···π and hydrogen bond interactions as key stabilizing forces in their crystal structures. acs.orgacs.org This detailed structural information is vital for understanding the molecule's physical properties and its interactions with other molecules. acs.org

Structure Activity Relationship Sar Studies of Indole Aldehyde Derivatives

Systematic Chemical Modifications of the Indole (B1671886) Scaffold

Systematic chemical modifications of the indole scaffold of 1H-Indole-2-acetaldehyde derivatives involve alterations at various positions of the indole ring and the acetaldehyde (B116499) side chain. These modifications are designed to probe the electronic and steric requirements for a desired biological activity.

Modifications at the N1-Position: The nitrogen atom of the indole ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's properties. For instance, in a series of indole-2,3-dione inhibitors of aldehyde dehydrogenases, the introduction of a benzyl (B1604629) moiety via an alkyl chain linker to the indole nitrogen was a key modification. nih.gov While not this compound, this highlights the principle that N-substitution can dramatically alter potency and selectivity.

Substitutions on the Benzene (B151609) Ring of the Indole Scaffold: The benzene portion of the indole ring (positions 4, 5, 6, and 7) can be substituted with various functional groups. Halogenation is a common strategy. For example, the introduction of a chloro or fluoro group at the C5 position of 1H-indole-2-carboxamides was found to enhance potency at the CB1 receptor. nih.gov In the context of aldehyde dehydrogenase inhibitors, halogen substitution at the 5-position improved potency towards the ALDH2 isoenzyme. nih.gov

Modifications at the C3-Position: The C3 position of the indole ring is highly reactive and a frequent site for substitution. While this compound has its primary functional group at C2, understanding the effect of C3 modifications is crucial in the broader context of indole SAR. In some series of indole derivatives, short alkyl groups at the C3 position were found to be favorable for activity. nih.gov

Modifications of the Acetaldehyde Side Chain: The acetaldehyde moiety at the C2 position is a key feature of the parent compound. Modifications here can include:

Oxidation or Reduction of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, leading to significant changes in chemical reactivity and biological interactions.

Chain Extension or Contraction: Altering the length of the two-carbon chain can impact how the molecule fits into a biological target.

Bioisosteric Replacement of the Aldehyde: The aldehyde group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a nitrile or a ketone. This can improve metabolic stability or alter the mode of interaction with a target.

The following table summarizes some systematic modifications and their potential impact, drawing parallels from related indole derivatives.

Modification SiteType of ModificationPotential Impact on Activity
N1-Position Alkylation, ArylationAltered lipophilicity, steric bulk, and potential for new interactions. Can influence selectivity for different biological targets.
C5-Position Halogenation (e.g., -Cl, -F)Enhanced potency through favorable electronic interactions or improved binding affinity.
C3-Position AlkylationCan provide additional hydrophobic interactions and improve potency, depending on the target.
C2-Side Chain Oxidation to Carboxylic AcidIncreased polarity, potential for new hydrogen bonding interactions.
C2-Side Chain Reduction to AlcoholIncreased polarity, potential for hydrogen bonding.
C2-Side Chain Bioisosteric ReplacementAltered metabolic stability and binding modes.

Impact of Substituent Position and Nature on Biological and Chemical Activities

The position and nature of substituents on the indole scaffold of this compound derivatives have a profound impact on their biological and chemical activities.

Impact of Substituent Position: The regiochemistry of substitution is critical. For instance, in the case of indole-2,3-diones, the effect of halogenation at the 5-position differed between ALDH isoenzymes. nih.gov A bromo-substitution at this position reduced potency against ALDH1A1, while it improved potency towards ALDH2. nih.gov This demonstrates that even a subtle change in the position of a substituent can lead to a significant shift in selectivity.

Impact of Substituent Nature: The electronic and steric properties of the substituents are key determinants of activity.

Electron-donating vs. Electron-withdrawing Groups: Indoles bearing electron-withdrawing substituents on the benzene ring have been shown to exhibit lower product yields in certain reactions. rsc.org Conversely, aromatic aldehydes with electron-withdrawing groups often react more rapidly. rsc.org The electronic nature of substituents can influence the reactivity of the indole ring and the side chain.

Hydrophobic vs. Hydrophilic Groups: The introduction of hydrophobic substituents, such as long alkyl chains, can enhance binding to hydrophobic pockets in target proteins. In the case of ALDH inhibitors, longer alkyl-chain linkers at the N1-position generally favored inhibition of ALDH1A1 and ALDH3A1. nih.gov Conversely, the addition of polar groups can improve aqueous solubility.

Steric Bulk: The size of a substituent can influence how a molecule fits into a binding site. In some cases, bulky groups can lead to steric hindrance and a loss of activity. In other instances, they may be necessary to occupy a specific pocket in the target protein.

The following table illustrates the impact of different substituent properties on the activity of indole derivatives, which can be extrapolated to analogs of this compound.

Substituent PropertyExample SubstituentsGeneral Impact on Activity
Electron-Withdrawing -NO₂, -CN, HalogensCan modulate the electronics of the indole ring, potentially enhancing interactions with electron-rich pockets in a target.
Electron-Donating -OCH₃, -CH₃Can increase the electron density of the indole ring, which may be favorable for certain interactions.
Hydrophobic Alkyl chains, Phenyl groupsCan improve binding to hydrophobic regions of a target protein.
Hydrophilic -OH, -COOH, -NH₂Can improve aqueous solubility and provide opportunities for hydrogen bonding.
Steric Bulk t-butyl, Phenyl groupsCan either enhance or hinder binding depending on the size and shape of the target's binding site.

Rational Design of Analogs for Specific Research and Therapeutic Applications

The rational design of analogs of this compound is guided by SAR data to develop compounds with improved potency, selectivity, and pharmacokinetic properties for specific applications.

Targeting Specific Enzymes or Receptors: Based on the known structure of a biological target, analogs can be designed to optimize interactions with the active site. For example, if a target has a known hydrophobic pocket, analogs with appropriately sized hydrophobic substituents can be synthesized. The design of selective inhibitors for aldehyde dehydrogenase isoenzymes is a prime example of this approach, where substitutions on the indole ring were tailored to exploit differences in the active sites of ALDH1A1, ALDH2, and ALDH3A1. nih.gov

Improving Drug-like Properties: Rational design also focuses on improving the developability of a compound. This can involve:

Modulating Lipophilicity: To achieve a balance between solubility and membrane permeability.

Introducing Metabolically Stable Groups: To increase the half-life of the compound in the body.

Removing Toxicophores: To eliminate structural motifs associated with toxicity.

Bioisosteric Replacement in Drug Design: A key strategy in rational design is the use of bioisosteres. For example, the aldehyde functional group in this compound is reactive and may be prone to metabolic oxidation. Replacing the aldehyde with a more stable bioisostere, such as a tetrazole or a hydroxamic acid, could lead to a more viable drug candidate while maintaining the necessary interactions with the target.

The following table provides examples of rational design strategies for developing analogs of this compound.

Design StrategyExample ModificationDesired Outcome
Target-Specific Interactions Introduction of a halogenated phenyl group at N1To form a π–π stacking interaction with a specific residue in the target protein.
Improving Selectivity Fine-tuning the length and branching of an alkyl chain at C3To exploit subtle differences in the binding pockets of related protein isoforms.
Enhancing Metabolic Stability Replacing the aldehyde with a nitrile groupTo prevent rapid oxidation to a carboxylic acid.
Increasing Solubility Addition of a polar group (e.g., morpholine) to a side chainTo improve aqueous solubility and bioavailability.
Reducing Toxicity Removal of a potentially reactive functional groupTo minimize off-target effects and improve the safety profile.

Emerging Research and Future Perspectives on this compound

The study of indole compounds continues to be a vibrant area of chemical and biological research. Among these, this compound, a less-studied isomer of the well-known plant auxin precursor indole-3-acetaldehyde, presents a frontier for new discoveries. As research tools and methodologies become more sophisticated, the focus is shifting towards understanding the nuanced roles, synthesis, and detection of specific indole derivatives. This article explores the emerging research areas and future perspectives centered exclusively on this compound.

Q & A

What are the most reliable synthetic routes for 1H-Indole-2-acetaldehyde, and how can reaction conditions be optimized for high yields?

Methodological Answer:
The synthesis of this compound typically involves reducing 1H-indole-2-carboxylic acid using LiAlH4 in THF, followed by NaOH titration and extraction with ethyl acetate to yield (1H-indol-2-yl)methanol. Subsequent reactions with iodobenzoic acid in DMSO, hydrolysis, and column chromatography purification are critical for obtaining intermediates like IN . For optimization:

  • Temperature Control: Reflux in acetic acid (e.g., for derivative synthesis) at controlled temperatures (100–120°C) minimizes side reactions .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity.
  • Yield Improvement: Excess reagents (e.g., 10% molar excess of sodium acetate) and inert atmospheres (N2/Ar) prevent oxidation of sensitive intermediates .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism. To address this:

  • Standardized Protocols: Use deuterated solvents (DMSO-d6 or CDCl3) consistently for NMR to avoid solvent-induced shifts .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) to identify regiochemical anomalies .
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • Database Alignment: Cross-reference with databases like SciFinder or Reaxys to verify expected peaks for indole derivatives .

What analytical techniques are essential for characterizing this compound stability under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-MS: Monitor degradation products using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and track mass shifts indicative of hydrolysis or oxidation .
  • UV-Vis Spectroscopy: Measure absorbance changes at λ = 280 nm (indole chromophore) to assess stability in buffers (pH 3–9) .
  • Thermogravimetric Analysis (TGA): Evaluate thermal decomposition by heating samples at 5°C/min under N2 to identify degradation thresholds .

How do researchers design experiments to study the regiochemical effects of substituents on this compound reactivity?

Methodological Answer:

  • Comparative Synthesis: Synthesize analogs (e.g., 3-substituted vs. 2-substituted indoles) under identical conditions to isolate substituent effects .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict electron density at reactive sites (C2 vs. C3) and correlate with experimental outcomes like nucleophilic addition rates .
  • Kinetic Studies: Track reaction progress via in-situ IR or HPLC to compare activation energies for different substituents .

What strategies are effective in addressing low yields during cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) with ligands (XPhos, SPhos) to enhance coupling efficiency .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, but avoid prolonged heating to prevent aldehyde oxidation .
  • Additives: Include silver salts (Ag2CO3) to scavenge halides and improve catalyst turnover .

How can researchers validate the purity of this compound batches for pharmacological studies?

Methodological Answer:

  • Combined Chromatography: Use HPLC (≥95% purity threshold) with a diode array detector (DAD) and confirm via GC-MS for volatile impurities .
  • Elemental Analysis: Compare experimental C/H/N ratios (±0.3% tolerance) with theoretical values to detect inorganic residues .
  • Melting Point Consistency: Sharp melting points (±2°C range) indicate homogeneity; discrepancies suggest polymorphic forms or solvates .

What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Methodological Answer:

  • Schlenk Techniques: Use vacuum/N2 cycles for reagent transfers to exclude moisture .
  • Stabilization: Store derivatives under argon at –20°C with molecular sieves (3Å) in sealed vials .
  • Inert Reaction Conditions: Conduct reactions in anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

How can computational methods complement experimental studies on this compound’s biological activity?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., tryptophan hydroxylase) and prioritize derivatives for synthesis .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability and identify key interaction residues .
  • QSAR Models: Develop regression models (e.g., using MOE) correlating substituent descriptors (logP, H-bond donors) with bioactivity data .

What methodologies are recommended for analyzing trace impurities in this compound synthesis?

Methodological Answer:

  • LC-HRMS: Detect sub-1% impurities with high-resolution Orbitrap instruments (resolution >60,000) and fragment ions for structural elucidation .
  • NMR Dilution Experiments: Dilute samples to amplify minor peaks in 1H-NMR (600 MHz) and assign using spiking with suspected impurities .
  • TLC-MS Coupling: Scrape TLC spots, extract with ethyl acetate, and analyze via ESI-MS for rapid impurity profiling .

How should researchers design interdisciplinary studies integrating this compound in chemical biology and materials science?

Methodological Answer:

  • Collaborative Frameworks: Partner with biologists to assay cytotoxicity (e.g., MTT assays on HEK293 cells) and with materials scientists for fluorescence quenching studies .
  • Data Integration: Use platforms like LabArchives to share spectral data, synthetic protocols, and computational models across teams .
  • Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, including waste disposal and hazard documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.